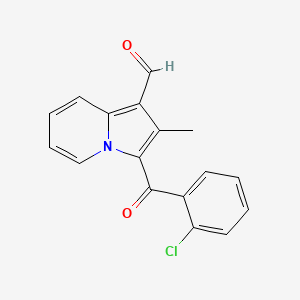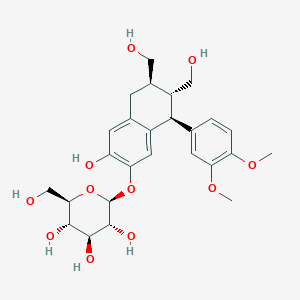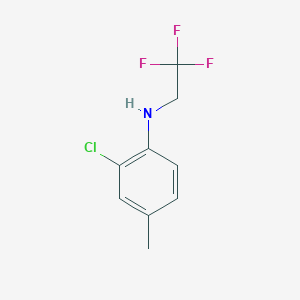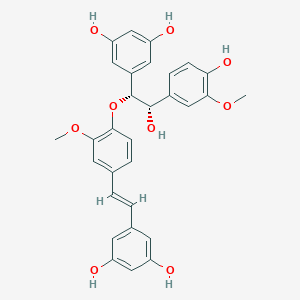
GnemontaninB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GnemontaninB is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It has garnered significant attention due to its distinctive properties and potential benefits in medicinal chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninB involves several steps, typically starting with the extraction of precursor compounds from natural sources. The synthetic route may include various organic reactions such as esterification, cyclization, and oxidation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: GnemontaninB undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
GnemontaninB has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of GnemontaninB involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to modulate oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
GnemontaninB can be compared with other similar compounds, such as:
GnemontaninA: Shares a similar chemical structure but differs in its functional groups and biological activities.
GnemontaninC: Another related compound with distinct properties and applications.
Other Natural Compounds: Similar to other naturally occurring compounds with potential medicinal and industrial applications.
Uniqueness: this compound stands out due to its unique combination of chemical properties, biological activities, and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C30H28O9 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
5-[(E)-2-[4-[(1R,2S)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30+/m0/s1 |
InChI-Schlüssel |
TZHQHJNJBSIEPZ-NRNDYIJXSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



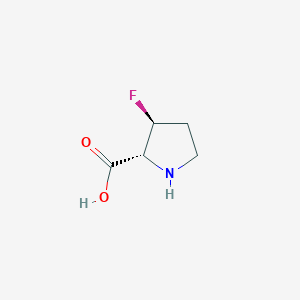

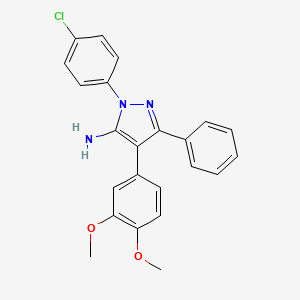
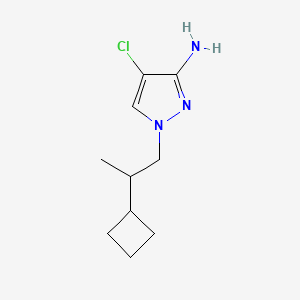

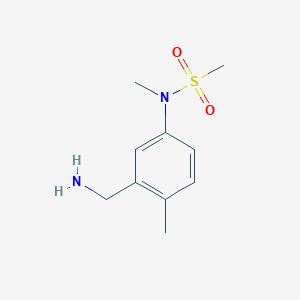
![6,6-dimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13068201.png)

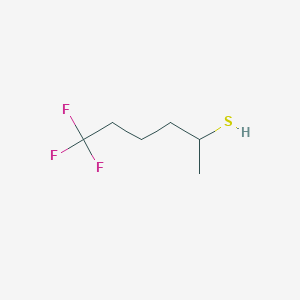
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
